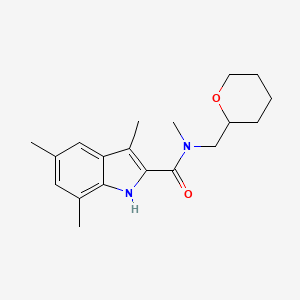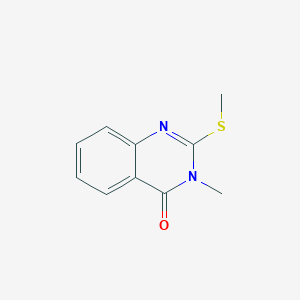
3-methyl-2-(methylthio)-4(3H)-quinazolinone
説明
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, often involves metal-free cyclization methods, demonstrating good tolerance of many functional groups and providing a green and versatile methodology for constructing the quinazolinone framework (Yan et al., 2019). Additionally, lithiation methods have been developed for the synthesis of complex quinazolinones, highlighting regioselective synthesis strategies that are crucial for derivatizing the quinazolinone core (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of quinazolinones, including this compound, has been extensively analyzed through various spectroscopic techniques. Studies typically include IR, NMR (both ^(1)H and ^(13)C), and mass spectrometry to characterize the compounds and confirm their structures. For instance, new derivatives have been characterized to understand their chemical environment and molecular interactions (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, allowing for further modification and the synthesis of more complex molecules. For example, they can undergo lithiation, leading to the addition of different substituents and the formation of novel derivatives with varied biological activities (Smith et al., 1996). Furthermore, their reaction with chloroformates has been explored for the regioselective synthesis of N(3)- and O-acylmethyl derivatives, demonstrating the versatility of quinazolinones in organic synthesis (Burbulienė et al., 2008).
科学的研究の応用
Corrosion Inhibition
Research has identified various quinazolinone derivatives, including 3-methyl-2-(methylthio)-4(3H)-quinazolinone, as effective corrosion inhibitors for mild steel in acidic media. These compounds, synthesized and characterized through RMN spectroscopy, demonstrated high inhibition efficiencies, increasing with concentration. Their performance was analyzed using electrochemical methods, surface analysis, UV–visible spectrometry, DFT calculations, and Monte Carlo simulation, revealing their chemical adsorption on the metallic surface and formation of a protective layer, following the Langmuir adsorption isotherm (Errahmany et al., 2020).
Synthesis and Structural Studies
Quinazolinone derivatives have been studied for their regioselective synthesis. Research involving 2-methylthio-4(3H)-quinazolinone showed regioselective N(3)-alkylation and the formation of O-acylmethyl derivatives under various conditions. These findings provide insights into the synthesis processes and potential structural variations of quinazolinone compounds (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).
Biological Activities
Quinazolinone rings, including variants like this compound, have been reported to possess diverse biological activities. These include antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. A study specifically on 3-methyl-2-methylsulfanyl-3Hquinazolin-4-one and related compounds demonstrated significant in vitro analgesic activity, highlighting their potential in pain management (Osarodion, 2023).
Synthesis Techniques
Recent advances in the synthesis of 4(3H)-quinazolinone, including its derivatives, have been outlined in literature. These new routes and strategies demonstrate the versatility of this heterocycle in various applications, ranging from medicinal to industrial uses (He, Li, Chen, & Xiao‐Feng Wu, 2014).
Antitumor and Antiviral Activity
Studies have synthesized 4(3H)-quinazolinone derivatives and evaluated their antitumor activity against various cancer cell lines. One specific derivative exhibited significant inhibitory activity, demonstrating the potential of these compounds in cancer treatment. Another study reported moderate to good antiviral activity of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone compounds, highlighting their utility in antiviral therapies (Cao et al., 2005; Gao et al., 2007).
特性
IUPAC Name |
3-methyl-2-methylsulfanylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-12-9(13)7-5-3-4-6-8(7)11-10(12)14-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUDUZCMFTLBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



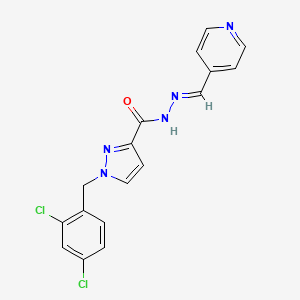
![ethyl 4-{[(2,5-dimethoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5511918.png)
![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)
![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)
![2-[(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B5511934.png)
![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
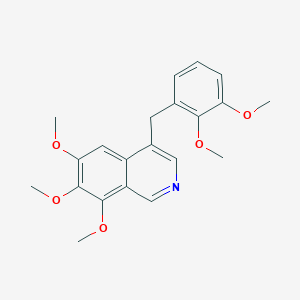
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)
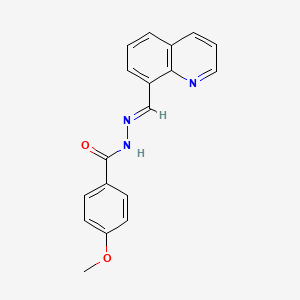
![3-[5-(2-isonicotinoylcarbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5512001.png)
